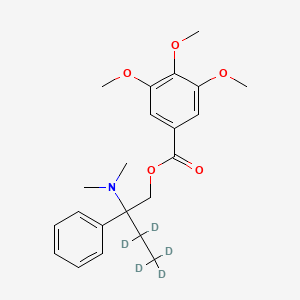

Trimebutine-d5

Description

Properties

IUPAC Name |

[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-WRMAMSRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676179 | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-38-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Pharmaceutical Analysis

An In-Depth Technical Guide to Trimebutine-d5: Properties, Structure, and Application

Trimebutine is a non-competitive spasmolytic agent that acts as a weak mu-opioid receptor agonist and regulates intestinal motility.[1][2] It is widely prescribed for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[3] To accurately study its pharmacokinetics, metabolism, and bioequivalence, a robust and precise analytical method is paramount. This is where isotopically labeled analogs, such as Trimebutine-d5, become indispensable tools for researchers and drug development professionals.

This guide provides a detailed examination of the chemical properties, structure, and bioanalytical applications of Trimebutine-d5. As a deuterated analog of Trimebutine, it serves as an ideal internal standard for quantitative analysis by mass spectrometry.[4] The incorporation of five deuterium atoms results in a molecule that is chemically identical to Trimebutine in its chromatographic behavior and ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This characteristic is the cornerstone of the stable isotope dilution technique, the gold standard for quantification in complex biological matrices.

Chemical Identity and Physicochemical Properties

Trimebutine-d5 is a stable, non-radioactive, isotopically labeled version of Trimebutine. The deuterium labels are strategically placed on the butyl moiety, a site not typically susceptible to metabolic exchange, ensuring the stability of the label throughout biological processing and analysis.

| Property | Data | Reference(s) |

| IUPAC Name | 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate | [1] |

| Synonyms | 3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-phenylbutyl-d5 Ester, Cerekinon-d5, Debridat-d5 | [4][5][6] |

| CAS Number | 1189928-38-8 | [1][5][7] |

| Molecular Formula | C₂₂H₂₄D₅NO₅ | [7] |

| Molecular Weight | 392.50 g/mol | [1][7] |

| Appearance | Solid Powder | [1] |

| Purity | Typically ≥98% | [1] |

Chemical Structure and Isotopic Labeling

The chemical structure of Trimebutine-d5 consists of a 3,4,5-trimethoxybenzoate ester linked to a 2-(dimethylamino)-2-phenylbutanol backbone. The key modification from the parent drug is the replacement of five hydrogen atoms with deuterium atoms on the terminal ethyl group of the butyl chain.

Structure: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[1]

The InChIKey for Trimebutine-d5 is LORDFXWUHHSAQU-WRMAMSRYSA-N .[1]

The rationale for placing the deuterium labels on the terminal ethyl group is twofold:

-

Metabolic Stability: This position is less prone to enzymatic attack compared to other sites like the N-methyl groups, preventing the loss of the isotopic label during metabolism.

-

Synthetic Accessibility: The synthesis of the deuterated precursor for this part of the molecule is often more straightforward.

This stable labeling ensures that the internal standard and the analyte behave nearly identically during sample extraction, chromatographic separation, and ionization, yet are clearly resolved by the mass spectrometer. This co-elution is critical as it ensures that any matrix effects or procedural variations affect both the analyte and the standard equally, leading to a highly accurate and precise peak area ratio for quantification.

Application in Quantitative Bioanalysis: LC-MS/MS

Trimebutine-d5 is primarily used as an internal standard (IS) for the quantification of Trimebutine and its metabolites (e.g., N-desmethyltrimebutine) in biological samples like human plasma.[4][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9][10]

The Principle of Stable Isotope Dilution

The core principle involves adding a known quantity of Trimebutine-d5 to an unknown sample containing Trimebutine. The sample is then processed and analyzed by LC-MS/MS. The instrument monitors specific mass transitions for both the analyte (Trimebutine) and the internal standard (Trimebutine-d5). For example, a common transition for Trimebutine is m/z 388.0 → 343.0.[3][10] For Trimebutine-d5, this transition would be shifted by 5 mass units to m/z 393.2 → 348.2.[8] Because the IS experiences the same sample loss and ionization suppression/enhancement as the analyte, the ratio of their instrument responses remains constant. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS, the exact concentration of the analyte in the original sample can be determined with high accuracy.

Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Trimebutine in plasma samples using Trimebutine-d5 as an internal standard.

Caption: Workflow for Trimebutine quantification using Trimebutine-d5.

Detailed Experimental Protocol

The following is a representative protocol synthesized from established methods for the determination of Trimebutine in human plasma.[3][9][10]

1. Preparation of Stock Solutions and Standards

-

Rationale: Accurate stock solutions are the foundation of a quantitative assay. Using a high-purity solvent ensures complete dissolution and stability.

-

Protocol:

-

Prepare a 1 mg/mL stock solution of Trimebutine and Trimebutine-d5 by dissolving the compounds in methanol.

-

From these stocks, prepare a series of working solutions by serial dilution with a methanol:water (50:50, v/v) mixture.

-

Prepare calibration standards by spiking blank human plasma with the Trimebutine working solutions to achieve a concentration range of, for example, 1-1000 ng/mL.[10]

-

Prepare a separate working solution of Trimebutine-d5 (e.g., 500 ng/mL) to be used for spiking all samples.

-

2. Sample Preparation (Protein Precipitation)

-

Rationale: Biological matrices like plasma contain high concentrations of proteins that interfere with LC-MS/MS analysis by clogging the column and causing ion suppression. Protein precipitation using a solvent like acetonitrile is a rapid and effective method for sample cleanup.[10][11]

-

Protocol:

-

Aliquot 100 µL of each plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Trimebutine-d5 internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

3. LC-MS/MS Analysis

-

Rationale: Chromatographic separation is necessary to resolve the analyte from other matrix components, reducing ion suppression. A reversed-phase C18 column is commonly used for compounds of this polarity.[9] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[9][10]

-

Protocol:

-

Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a C18 column with a gradient elution.

-

Detect the analytes using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10]

-

Monitor the specified MRM transitions for the analyte and the internal standard.

-

LC-MS/MS Parameters:

| Parameter | Typical Value | Reference(s) |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | [9][11] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 6.5) | [9] |

| Mobile Phase B | Methanol | [9] |

| Flow Rate | 0.2 - 0.4 mL/min | [9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [9] |

| Trimebutine Transition | Q1: 388.0 m/z → Q3: 343.0 m/z | [3][10] |

| Trimebutine-d5 Transition | Q1: 393.2 m/z → Q3: 348.2 m/z | [8] |

Conclusion

Trimebutine-d5 is a critical analytical reagent that embodies the precision required in modern pharmaceutical research. Its chemical and physical properties are nearly identical to the parent drug, Trimebutine, with the exception of its mass. This distinction, conferred by five stable deuterium isotopes, makes it the quintessential internal standard for quantitative mass spectrometry. By correcting for variability in sample preparation and instrument response, Trimebutine-d5 enables the development of highly accurate, precise, and robust bioanalytical methods. These methods are fundamental to defining the pharmacokinetic profiles, assessing bioequivalence, and ultimately ensuring the safety and efficacy of Trimebutine in clinical applications.

References

- Trimebutine-D5 (Fumar

- Trimebutine-d5. Xcess Biosciences.

- N-Demethyl Trimebutine-d5 Hydrochloride.

- Trimebutine-d5 Male

- Trimebutine. Wikipedia.

- Trimebutine-d5 CAS#: 1189928-38-8.

- Trimebutine-d5 | CAS 1189928-38-8. Santa Cruz Biotechnology.

- Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Sigma-Aldrich.

- Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. SpringerLink.

- An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography–Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study. SciSpace.

- Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS.

- A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Semantic Scholar.

- Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products.

- Pharmacology & Toxicology. Aarupadai Veedu Medical College and Hospital.

- A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate.

- Trimebutine-d5 : CAS No.1189928-38-8. Omsynth Lifesciences.

- Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry.

- An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study.

- Trimebutine-d5.

Sources

- 1. xcessbio.com [xcessbio.com]

- 2. Trimebutine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. veeprho.com [veeprho.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpt.org [ijpt.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Deuterated Standards in Pharmaceutical Analysis

In the landscape of modern drug development and clinical pharmacology, the precision and accuracy of analytical methodologies are paramount. Stable isotope-labeled internal standards are indispensable tools for achieving reliable quantification of drug molecules in complex biological matrices.[1][2] This guide provides a detailed technical overview of the synthesis and characterization of Trimebutine-d5, a deuterated analog of the gastrointestinal motility modulator, Trimebutine.

Trimebutine, 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a multifaceted drug utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[3][4] Its mechanism of action is complex, involving agonist effects on peripheral μ, κ, and δ opioid receptors, modulation of gastrointestinal peptide release, and regulation of ion channels.[3][4][5][6] Given its therapeutic importance, robust analytical methods are essential for pharmacokinetic, metabolic, and bioequivalence studies. The incorporation of a stable isotope label, such as deuterium, into the Trimebutine molecule creates an ideal internal standard for mass spectrometry-based quantification, offering identical chemical behavior to the parent drug while being distinguishable by its mass-to-charge ratio.[1][7]

This document will elucidate a strategic synthetic pathway to Trimebutine-d5 and detail the comprehensive analytical techniques required to confirm its identity, purity, and isotopic enrichment.

Section 1: Strategic Synthesis of Trimebutine-d5

The synthesis of Trimebutine-d5 necessitates a strategic approach to introduce the deuterium atoms at a specific, metabolically stable position within the molecule. The ethyl group of the 2-phenylbutanol moiety is an ideal target for deuteration. The following synthetic scheme outlines a robust and efficient pathway.

Retrosynthetic Analysis & Synthetic Pathway Design

A logical retrosynthetic analysis of Trimebutine-d5 points to two key precursors: a deuterated amino alcohol intermediate, 2-(dimethylamino)-2-phenylbutanol-d5, and 3,4,5-trimethoxybenzoyl chloride. The deuterated amino alcohol can be constructed from a deuterated Grignard reagent and a suitable electrophile.

Caption: Synthetic workflow for Trimebutine-d5.

Experimental Protocol: Synthesis of Trimebutine-d5

Step 1: Synthesis of 2-(Dimethylamino)-2-phenylbutanol-d5

A common route to the key amino alcohol intermediate involves the reductive amination of a deuterated ketone.[8][9]

-

Preparation of Propiophenone-d5: Propiophenone can be deuterated at the ethyl position using a suitable deuterium source, such as D2O, under basic conditions. This exchange reaction is driven by the acidity of the α-protons.

-

Reductive Amination: Propiophenone-d5 is reacted with dimethylamine in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield 2-(dimethylamino)-2-phenylbutanol-d5. The choice of reducing agent is critical to favor the desired amino alcohol over side products.

Step 2: Esterification to Yield Trimebutine-d5

The final step involves the coupling of the deuterated amino alcohol with 3,4,5-trimethoxybenzoyl chloride.[5][10]

-

Reaction Setup: 2-(Dimethylamino)-2-phenylbutanol-d5 is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, along with a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

-

Acylation: 3,4,5-Trimethoxybenzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Workup and Purification: Upon completion of the reaction, the mixture is washed with aqueous solutions to remove unreacted starting materials and salts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude Trimebutine-d5 is purified by column chromatography on silica gel.

Section 2: Comprehensive Characterization of Trimebutine-d5

Thorough characterization is essential to confirm the successful synthesis, purity, and isotopic labeling of Trimebutine-d5. A combination of spectroscopic and chromatographic techniques is employed.

Structural Elucidation and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique is used to confirm the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the ethyl group protons and the presence of all other expected proton signals provides strong evidence for successful deuteration. The integration of the remaining proton signals relative to an internal standard allows for an initial assessment of purity.

-

²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. A signal in the region corresponding to the ethyl group confirms the incorporation of deuterium at the desired position.

-

¹³C NMR: The carbon spectrum will show the expected number of signals for Trimebutine. The signals for the deuterated carbons will be split into multiplets due to C-D coupling, providing further confirmation of deuteration.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. The observed mass of Trimebutine-d5 (C22H24D5NO5) is expected to be approximately 392.25 g/mol , which is 5 mass units higher than the unlabeled Trimebutine (387.47 g/mol ).[5][11][12] This mass shift is a definitive indicator of successful deuteration.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can pinpoint the location of the deuterium atoms. The fragmentation pattern of Trimebutine-d5 will show characteristic losses that include the deuterated ethyl group, further confirming the site of labeling.[13][14]

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the chemical purity of the synthesized Trimebutine-d5.[15][16][17]

-

Methodology: A reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][18] Detection is commonly performed using a UV detector at a wavelength where the trimethoxybenzoyl chromophore has strong absorbance (around 265-270 nm).[15][16]

-

Purity Calculation: The purity is determined by calculating the peak area of Trimebutine-d5 as a percentage of the total peak area of all components in the chromatogram.

Characterization Workflow

Caption: Comprehensive characterization workflow for Trimebutine-d5.

Section 3: Data Summary and Protocols

Quantitative Data Summary

| Parameter | Technique | Expected Result |

| Identity | ¹H NMR | Spectrum consistent with Trimebutine structure, with attenuated signals for the ethyl group. |

| HRMS | Molecular ion peak corresponding to the exact mass of C22H24D5NO5. | |

| Purity | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | Predominantly the M+5 peak, with minimal contribution from lower mass isotopologues. |

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 268 nm.

-

Column Temperature: 30 °C.

-

Procedure:

-

Prepare a stock solution of Trimebutine-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

-

Inject the sample onto the HPLC system.

-

Integrate all peaks in the resulting chromatogram and calculate the area percentage of the main peak.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Enrichment

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Infusion: Direct infusion of a dilute solution of Trimebutine-d5 (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer Settings: Set to acquire data in a mass range that includes the expected molecular ion of Trimebutine-d5 (e.g., m/z 350-450).

-

Procedure:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum and determine the accurate mass of the most abundant ion.

-

Compare the measured mass to the theoretical exact mass of the protonated Trimebutine-d5 molecule ([M+H]⁺).

-

Examine the isotopic distribution of the molecular ion cluster to assess the level of deuterium incorporation.

-

Conclusion

The synthesis and rigorous characterization of Trimebutine-d5 are critical for its application as a reliable internal standard in quantitative bioanalysis. The synthetic strategy presented here offers an efficient route to this labeled compound. The multi-technique analytical approach, combining NMR, mass spectrometry, and HPLC, ensures the confirmation of its chemical identity, high purity, and successful isotopic labeling. This in-depth guide provides the necessary framework for researchers and drug development professionals to confidently produce and validate Trimebutine-d5 for its intended use in advancing the understanding of Trimebutine's pharmacology and clinical performance.

References

-

Wikipedia. Trimebutine. [Link]

- Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225-246.

- Paresi, C., et al. (2019). Trimebutine: a state-of-the-art review. Minerva Gastroenterologica e Dietologica, 65(3), 211-218.

-

Patsnap Synapse. (2024). What is the mechanism of Trimebutine Maleate? [Link]

-

Drugs.com. (2025). What is Trimebutine used for? [Link]

-

Veeprho. Trimebutine-D5 (Fumarate). [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. [Link]

-

CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

- Lavit, M., et al. (2000). Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC. Arzneimittelforschung, 50(7), 640-644.

- Lee, S. H., et al. (1999). High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma.

- Kim, J. Y., et al. (2005). A Short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl 3,4,5-trimethylbenzoate. Bulletin of the Korean Chemical Society, 26(2), 340-342.

- Larabi, M., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. Journal of Analytical Toxicology, 39(8), 621-626.

- Google Patents. (2011).

-

Patsnap Eureka. Preparation method of trimebutine. [Link]

- Hadad, G. M., et al. (2003). Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 441-450.

- Khokhlov, A. L. (2021). Trimebutine: a review of clinical data in terms of efficacy and safety. Medical Council, (10), 124-131.

- Franklin, M., et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(1), 133-141.

- Montpetit, M., et al. (2015). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Bioanalysis, 7(8), 1009-1020.

- Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. The Journal of International Medical Research, 25(5), 225-246.

- Lee, H. T., & Kim, B. J. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of Pharmacal Research, 34(6), 861-864.

- Qin, Y., et al. (2012). A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma. Journal of Pharmaceutical Analysis, 2(3), 209-215.

-

ResearchGate. Trimebutine: a review of clinical data in terms of efficacy and safety. [Link]

-

Axios Research. Trimebutine-d5 Maleate. [Link]

-

Quick Company. Process For The Preparation Of Trimebutine Maleate. [Link]

- Saivin, S., et al. (1994). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 44(6), 773-776.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031525). [Link]

- Nicholson, J. K., et al. (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 8(Suppl 1), 3-15.

- Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. The Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397.

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results [ouci.dntb.gov.ua]

- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimebutine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

- 9. Preparation method of trimebutine - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. xcessbio.com [xcessbio.com]

- 12. usbio.net [usbio.net]

- 13. scispace.com [scispace.com]

- 14. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Deuterium Labeling Position in Trimebutine-d5

This guide provides a comprehensive technical overview of the deuterium labeling in Trimebutine-d5, designed for researchers, scientists, and professionals in drug development. We will delve into the rationale behind the specific labeling position, the proposed synthetic pathway, analytical validation methods, and the anticipated impact on the compound's pharmacokinetic profile.

Introduction: Trimebutine and the Strategic Advantage of Deuterium Labeling

Trimebutine is a well-established spasmolytic agent that modulates intestinal and colonic motility.[1] It is primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] The therapeutic effect of Trimebutine is attributed to its action as an antimuscarinic and a weak mu opioid agonist.[2]

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development. This subtle modification can significantly alter a drug's metabolic fate without changing its fundamental pharmacological activity. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3][4] Consequently, deuteration can improve a drug's metabolic profile, potentially leading to a longer half-life, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile among patients.

The Chemical Blueprint: Structure of Trimebutine and the Rationale for d5-Labeling

The chemical structure of Trimebutine is 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate. For Trimebutine-d5, the deuterium atoms are specifically incorporated into the terminal ethyl group of the butyl chain, resulting in the chemical name: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate.

Metabolic Pathways of Trimebutine

Understanding the metabolism of Trimebutine is crucial to appreciating the strategic placement of the deuterium labels. Trimebutine undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic pathways are:

-

N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety to form nortrimebutine (the main active metabolite) and N-didesmethyltrimebutine.[1][5]

-

Ester Hydrolysis: The cleavage of the ester bond to yield 3,4,5-trimethoxybenzoic acid and various forms of 2-amino-2-phenylbutan-1-ol (e.g., 2-dimethylamino, 2-methylamino, or 2-amino derivatives).[1][6]

While these are the major routes, metabolic processes can also occur at other sites of the molecule. The butyl chain, particularly the terminal methyl and adjacent methylene groups, represents a potential site for oxidative metabolism by cytochrome P450 enzymes.

The "Metabolic Blocking" Rationale for d5-Labeling

The strategic placement of five deuterium atoms on the terminal ethyl group of the butyl chain in Trimebutine-d5 is a classic example of "metabolic blocking." The rationale is to fortify this part of the molecule against oxidative metabolism. By replacing the C-H bonds with stronger C-D bonds, the rate of enzymatic oxidation at this position is significantly reduced due to the kinetic isotope effect.

This targeted deuteration is expected to:

-

Enhance Metabolic Stability: By slowing down the degradation of the butyl side chain, the overall metabolic clearance of the drug may be reduced.

-

Increase Systemic Exposure: A slower metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

-

Improve Pharmacokinetic Consistency: By blocking a minor but potentially variable metabolic pathway, the pharmacokinetic profile of Trimebutine-d5 may be more predictable across different individuals.

Sources

- 1. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimebutine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Purity and Mass Shift of Trimebutine-d5

Abstract

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a powerful tool in modern drug development, primarily aimed at enhancing pharmacokinetic profiles by altering metabolic pathways. Trimebutine-d5, a deuterated analog of the gastrointestinal motility modulator Trimebutine, serves as a critical internal standard for pharmacokinetic studies and holds potential as a therapeutic agent itself.[1] The integrity of any study utilizing Trimebutine-d5 is fundamentally dependent on the precise and accurate characterization of its isotopic composition. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to determine the isotopic purity and mass shift of Trimebutine-d5. We will explore the underlying principles and provide detailed, self-validating protocols for characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the generation of trustworthy and reproducible data essential for regulatory submission and advanced pharmaceutical research.

Introduction: The Rationale for Deuteration and the Need for Rigorous Characterization

Trimebutine is a non-selective spasmolytic agent that modulates gastrointestinal motility through a complex mechanism involving agonist effects on peripheral mu, kappa, and delta opiate receptors, as well as the modulation of ion channels.[2][3] Its therapeutic applications in conditions like irritable bowel syndrome (IBS) are well-documented.[2] The development of deuterated analogs, such as Trimebutine-d5, is driven by the "deuterium effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, particularly those involving cytochrome P450-mediated oxidation. This can lead to improved metabolic stability, increased systemic exposure, and a more favorable pharmacokinetic profile.

However, the synthesis of isotopically labeled compounds rarely yields a product with 100% isotopic purity.[4] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4] For Trimebutine-d5, where five deuterium atoms are incorporated, the bulk material will contain not only the desired d5 species but also d4, d3, d2, d1, and even d0 (unlabeled) species.

Therefore, two key parameters must be rigorously quantified:

-

Isotopic Purity: The percentage of the total molecular population that is the fully deuterated (d5) isotopologue. This is distinct from isotopic enrichment, which refers to the probability of finding a deuterium atom at any given labeled position.[4]

-

Mass Shift: The difference in mass between the deuterated compound and its non-deuterated counterpart, which serves as a primary confirmation of deuterium incorporation.[5]

Accurate determination of these parameters is non-negotiable. For its use as an internal standard in bioanalytical assays, a well-defined isotopic composition is crucial for accurate quantification of the parent drug.[1][6] If developed as a therapeutic agent, understanding the precise isotopologue distribution is essential for ensuring lot-to-lot consistency and meeting regulatory requirements.[7][8]

Profile of Trimebutine-d5

Trimebutine-d5 is the deuterated analog of Trimebutine, with five deuterium atoms strategically placed on the butyl moiety. This specific placement targets a potential site of metabolism.

-

Chemical Name: 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate[9]

-

Molecular Formula (Unlabeled Trimebutine): C₂₂H₂₉NO₅[10]

-

Molecular Formula (Trimebutine-d5): C₂₂H₂₄D₅NO₅[11]

The table below summarizes the theoretical monoisotopic masses, which form the basis for mass shift calculations.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Trimebutine (Unlabeled) | C₂₂H₂₉NO₅ | 387.2046 |

| Trimebutine-d5 | C₂₂H₂₄D₅NO₅ | 392.2359 |

| Theoretical Mass Shift | 5.0313 |

Note: Calculations are based on the most abundant isotopes: H=1.007825, D=2.014102, C=12.000000, N=14.003074, O=15.994915.

Analytical Strategy: A Dual-Technique Approach

A robust and self-validating characterization of Trimebutine-d5 relies on the synergistic use of Mass Spectrometry and NMR Spectroscopy. MS provides the distribution of isotopologues and overall purity, while NMR confirms the specific sites of deuteration and offers complementary purity data.[12]

Caption: Overall workflow for Trimebutine-d5 characterization.

Mass Spectrometry for Isotopic Purity and Mass Shift

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the primary technique for determining the relative abundance of each isotopologue.[13] The high resolving power is essential to separate the peaks of deuterated species from the natural abundance ¹³C isotopes of lower-mass isotopologues, which could otherwise interfere with the measurement.[14]

Experimental Protocol: LC-HRMS

This protocol is designed as a self-validating system, incorporating the analysis of the unlabeled analog to establish a baseline for natural isotopic abundance.

1. Materials and Reagents:

-

Trimebutine-d5 sample

-

Trimebutine reference standard (unlabeled)

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

LC-MS grade Formic Acid

2. Sample Preparation:

-

Prepare stock solutions of Trimebutine-d5 and unlabeled Trimebutine in acetonitrile at a concentration of 1 mg/mL.

-

Create working solutions by diluting the stock solutions to 1 µg/mL with a 50:50 mixture of acetonitrile and water.[15] This concentration is typically sufficient for modern ESI-HRMS instruments.

3. LC-HRMS System and Parameters:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).[14]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan MS.

-

Mass Range: m/z 150-500.

-

Resolution: >60,000 FWHM (Full Width at Half Maximum). The choice of high resolution is causal; it is required to resolve the isotopic fine structure and minimize spectral overlap.[16]

-

Data Acquisition: Acquire data for the unlabeled Trimebutine first, followed by a blank injection, and then the Trimebutine-d5 sample. Running the unlabeled standard first provides the natural isotopic distribution needed for correction calculations.[17]

Data Analysis and Calculation of Isotopic Purity

The core of the analysis involves extracting the ion chromatograms for the isotopic cluster of Trimebutine and integrating the peak areas.

Caption: Step-by-step MS data analysis workflow.

Step-by-Step Calculation:

-

Extract and Integrate: From the LC-HRMS data of Trimebutine-d5, extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d5) and integrate their respective peak areas.

-

d0: 388.2125 m/z

-

d1: 389.2188 m/z

-

d2: 390.2251 m/z

-

d3: 391.2313 m/z

-

d4: 392.2376 m/z

-

d5: 393.2439 m/z

-

-

Correct for Natural Abundance: The measured intensity of each isotopologue peak is convoluted with the natural abundance of heavy isotopes (primarily ¹³C). This contribution must be removed to find the true isotopologue distribution.[14][17] A general method involves using the data from the unlabeled Trimebutine analysis to calculate the correction factors.[17] The corrected area for a given isotopologue (e.g., d5) is calculated by subtracting the contributions from lower isotopologues. For example, the measured d5 peak contains a small contribution from the ¹³C isotopes of the d4 species. This process is iterative. A simplified approach for high enrichment levels is often sufficient:

-

Total Raw Area (A_total): Sum of the integrated peak areas for all isotopologues (d0 through d5).

-

Relative Abundance (RA_dx): (Area_dx / A_total) * 100%

-

-

Calculate Isotopic Purity: The isotopic purity is the relative abundance of the target d5 isotopologue.

Isotopic Purity (%) = RA_d5

Sample Data Presentation:

| Isotopologue | [M+H]⁺ (m/z) | Measured Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 | 388.21 | 5,000 | 0.05 |

| d1 | 389.22 | 15,000 | 0.15 |

| d2 | 390.23 | 40,000 | 0.40 |

| d3 | 391.23 | 120,000 | 1.20 |

| d4 | 392.24 | 520,000 | 5.20 |

| d5 | 393.24 | 9,300,000 | 93.00 |

| Total | 10,000,000 | 100.00 |

In this example, the isotopic purity of Trimebutine-d5 is determined to be 93.00%.

4.3. Experimental Mass Shift Determination

The experimental mass shift is determined by comparing the accurate mass of the most abundant isotopologue in the labeled sample (d5) with the mass of the monoisotopic peak in the unlabeled sample.

-

Experimental Mass Shift = m/z (Trimebutine-d5 [M+H]⁺) - m/z (Trimebutine [M+H]⁺)

-

Using the theoretical values: 393.2439 - 388.2125 = 5.0314 Da.

-

The measured value should be in close agreement with this theoretical value, confirming the incorporation of five deuterium atoms.

NMR Spectroscopy for Positional Integrity

While MS confirms if deuteration has occurred and to what extent, NMR spectroscopy confirms where it has occurred.[12][18] It provides orthogonal data to validate the MS results and ensures the deuterium atoms are in the correct positions on the butyl chain.

¹H NMR for Determining Residual Protons

In a highly deuterated sample, the proton signals corresponding to the deuterated positions will significantly decrease in intensity.[18] By comparing the integral of a residual proton signal to the integral of a signal from an unlabeled part of the molecule, one can calculate the extent of deuteration at that specific site.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed amount of Trimebutine-d5 in a deuterated solvent (e.g., CDCl₃). Add a known quantity of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trichlorobenzene). The internal standard is crucial for quantitative accuracy (qNMR).[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery, which is critical for accurate integration.

-

Data Analysis:

-

Reference the spectrum to the solvent peak or TMS.

-

Integrate the signals corresponding to the unlabeled protons (e.g., aromatic protons, N-methyl protons) and the residual proton signals from the labeled butyl chain positions.

-

Compare the integral of the residual protons to the integral of a reference proton group (e.g., the two protons on the trimethoxybenzoyl ring) to determine the percentage of H vs. D at the target sites.

-

²H NMR for Direct Detection

Deuterium (²H) NMR allows for the direct observation of the deuterium nuclei.[19] While less sensitive than ¹H NMR, it provides an unambiguous confirmation of the deuteration sites.[20]

Experimental Protocol: ²H NMR

-

Sample Preparation: Prepare a concentrated solution of Trimebutine-d5 in a non-deuterated, protonated solvent (e.g., CHCl₃). Using a protonated solvent prevents a large, overwhelming solvent signal in the deuterium spectrum.[19]

-

Data Acquisition: Acquire the ²H NMR spectrum. Longer acquisition times are typically required due to the lower gyromagnetic ratio and natural abundance of deuterium.[19]

-

Data Analysis: The spectrum should show signals at chemical shifts corresponding to the deuterated positions on the butyl chain, providing direct evidence of the labeling pattern.

Conclusion: Synthesizing Data for a Complete Profile

The rigorous characterization of Trimebutine-d5 is not merely an analytical exercise; it is a fundamental requirement for its valid application in regulated pharmaceutical research and development. By employing a dual-technique approach of LC-HRMS and NMR spectroscopy, researchers can build a comprehensive and trustworthy profile of their deuterated material.

Mass spectrometry delivers a precise quantification of the isotopologue distribution, yielding the critical isotopic purity value. Simultaneously, it provides an accurate experimental mass shift that validates the overall degree of deuteration. Complementing this, NMR spectroscopy offers an indispensable spatial confirmation, verifying that the deuterium labels are located at the intended positions and providing an orthogonal measure of deuteration levels.

This integrated, self-validating methodology ensures that every batch of Trimebutine-d5 meets the stringent quality attributes required for its use as an internal standard or potential therapeutic, thereby upholding the principles of scientific integrity and data reliability in drug development.

References

-

Wikipedia. (n.d.). Trimebutine. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Trimebutine Maleate? Retrieved from [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

-

Scarpignato, C., & Pelosini, I. (2001). Trimebutine: a state-of-the-art review. PubMed. Retrieved from [Link]

-

Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research, 25(5), 225-246. Retrieved from [Link]

-

Drugs.com. (2025, July 17). What is Trimebutine used for? Retrieved from [Link]

-

Gómez-Pérez, M. L., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Retrieved from [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. Retrieved from [Link]

-

Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry (ACS Publications). Retrieved from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

-

Veeprho. (n.d.). Trimebutine-D5 (Fumarate). Retrieved from [Link]

-

Shaffer, D. W., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. Retrieved from [Link]

-

Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH. Retrieved from [Link]

-

Niedenführ, S., et al. (2019). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Retrieved from [Link]

-

van der Ploeg, L. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

-

Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Retrieved from [Link]

-

Montpetit, M., et al. (2015). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. ResearchGate. Retrieved from [Link]

-

de Klerk, E., & van der Marel, C. (2009). Applications of stable isotopes in clinical pharmacology. PubMed Central. Retrieved from [Link]

-

Kim, J.-Y., et al. (2005). A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl-3,4,5-trimethylbenzoate. ResearchGate. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Methodology for the Validation of Isotopic Analyses. Retrieved from [Link]

-

Furness, S. G. B., et al. (2024). DGet! An open source deuteration calculator for mass spectrometry data. PubMed Central. Retrieved from [Link]

-

Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Retrieved from [Link]

-

Dulaurent, S., et al. (2015). An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl. SciSpace. Retrieved from [Link]

-

Axios Research. (n.d.). Trimebutine-d5 Maleate. Retrieved from [Link]

- Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.

-

Patsnap Eureka. (n.d.). Preparation method of trimebutine. Retrieved from [Link]

-

FDA. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]

-

Gessner, C., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews (ACS Publications). Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Spectroscopy Online. (2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

Gessner, C., et al. (2024, October 31). Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. Amsterdam UMC. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results [ouci.dntb.gov.ua]

- 4. isotope.com [isotope.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metsol.com [metsol.com]

- 9. xcessbio.com [xcessbio.com]

- 10. Trimebutine - Wikipedia [en.wikipedia.org]

- 11. Trimebutine-d5 Maleate - CAS - 34140-59-5 (non-labelled) | Axios Research [axios-research.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. almacgroup.com [almacgroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Trimebutine-d5 Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine-d5, a deuterated analog of Trimebutine, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its stability is paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive framework for evaluating the physical and chemical stability of Trimebutine-d5 powder. We will delve into the principal degradation pathways, outline robust experimental protocols for forced degradation and long-term stability studies, and detail the necessary analytical and solid-state characterization techniques. This document is structured to provide both theoretical understanding and practical, field-proven insights for researchers in drug development.

Introduction: The Role and Rationale for Stability Testing of Trimebutine-d5

Trimebutine is a spasmolytic agent that modulates gastrointestinal motility and is primarily used in the treatment of irritable bowel syndrome (IBS).[1][2] Its mechanism involves a complex interaction with peripheral opioid receptors and modulation of ion channel activity.[2][3][4] Trimebutine-d5, where five hydrogen atoms are replaced by deuterium, is an isotopically labeled version of the parent drug. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it is chemically identical to Trimebutine but distinguishable by its higher mass.

The stability of an active pharmaceutical ingredient (API) like Trimebutine-d5 is a critical quality attribute. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, all of which can compromise its use in sensitive analytical applications. Therefore, a thorough understanding and rigorous testing of its stability profile under various environmental conditions are mandated by regulatory bodies and are essential for good scientific practice.[5][6][7][8]

This guide will focus on providing the scientific and logical framework for:

-

Identifying the potential physical and chemical liabilities of the Trimebutine-d5 molecule.

-

Designing and executing comprehensive stability studies in accordance with ICH guidelines.[5][7]

-

Characterizing the solid-state properties of the powder.

-

Developing and validating stability-indicating analytical methods.

Predicted Degradation Pathways of Trimebutine

Understanding the chemical structure of Trimebutine is the first step in predicting its degradation pathways. The molecule contains an ester linkage and a tertiary amine, which are known to be susceptible to specific types of degradation.[1][9] While specific data on Trimebutine-d5 is limited, its degradation profile is expected to mirror that of unlabeled Trimebutine.

-

Hydrolysis: The ester bond in Trimebutine is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base. Studies on Trimebutine maleate have confirmed that hydrolysis of the ester bond is the primary degradation mechanism in aqueous solutions.[9][10][11][12] This degradation results in the formation of two main products: 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol.[10][11] The rate of hydrolysis is highly dependent on pH, with the greatest stability observed in the acidic range of pH 2-2.8.[9][10]

-

Oxidation: The tertiary amine group in Trimebutine can be susceptible to oxidation, potentially forming an N-oxide derivative.[13] Oxidative degradation can be initiated by exposure to oxygen, peroxide, or certain metal ions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Trimebutine maleate has been shown to be photosensitive, with accelerated decomposition under UV light.[9]

-

Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions. While generally stable at room temperature, elevated temperatures can accelerate hydrolysis and other degradation pathways.[14][15]

The deuteration in Trimebutine-d5 is not expected to significantly alter these fundamental degradation pathways, as the C-D bonds are typically more stable than C-H bonds and are not located at the primary reactive sites of the molecule.

Caption: Predicted degradation pathways for Trimebutine-d5 under various stress conditions.

Methodologies for Stability Assessment

A comprehensive stability assessment involves subjecting the Trimebutine-d5 powder to a range of environmental conditions and analyzing it at specific time points. This process is broadly divided into forced degradation studies and long-term stability testing.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[16] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[16] These studies are also crucial for developing and validating a stability-indicating analytical method—one that can accurately measure the active ingredient in the presence of its degradants.[16]

Experimental Protocol: Forced Degradation of Trimebutine-d5 Powder

-

Sample Preparation: Accurately weigh portions of Trimebutine-d5 powder for each stress condition. Prepare a control sample stored under ambient conditions.

-

Acidic Hydrolysis:

-

Suspend the powder in 0.1 M HCl.

-

Heat the suspension at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a known concentration, and analyze.

-

Rationale: This condition mimics exposure to acidic environments and aggressively promotes acid-catalyzed hydrolysis of the ester bond.[11][12]

-

-

Basic Hydrolysis:

-

Suspend the powder in 0.1 M NaOH.

-

Maintain the suspension at room temperature (25°C) for 8 hours.

-

At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

-

Rationale: Basic conditions are typically more aggressive for ester hydrolysis than acidic conditions, hence the lower temperature and shorter duration.[11][17]

-

-

Oxidative Degradation:

-

Suspend the powder in a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep the suspension at room temperature for 24 hours, protected from light.

-

Analyze at appropriate intervals.

-

Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress and assess the susceptibility of the tertiary amine to oxidation.[16]

-

-

Thermal Degradation (Solid State):

-

Place the powder in a controlled temperature oven at 70°C.

-

Analyze samples at time points such as 1, 3, and 7 days.

-

Rationale: This evaluates the stability of the solid powder at elevated temperatures, which can occur during transport or storage.

-

-

Photostability:

-

Spread a thin layer of the powder in a suitable container.

-

Expose the sample to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples after the exposure period.

-

Rationale: This protocol directly assesses the potential for photodegradation, a known liability for Trimebutine.[9]

-

Caption: Workflow for conducting forced degradation studies on Trimebutine-d5 powder.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[5][7][8] These studies involve storing the Trimebutine-d5 powder under defined temperature and humidity conditions for an extended period.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |

| Table 1: ICH Recommended Storage Conditions for Stability Testing of an API.[5][7] |

Protocol for Long-Term and Accelerated Stability:

-

Packaging: Place the Trimebutine-d5 powder in containers that simulate the proposed market packaging.

-

Storage: Place the packaged samples into qualified stability chambers set to the conditions outlined in Table 1.

-

Analysis: At each time point, remove samples and analyze for appearance, assay (potency), degradation products, and moisture content.

-

Data Evaluation: Evaluate the data for trends. A significant change is typically defined as a failure to meet the established specification. If a significant change occurs during the accelerated study, an intermediate study is required.[7]

Analytical and Characterization Techniques

Robust analytical methods are the cornerstone of any stability study. For Trimebutine-d5, a combination of chromatographic and solid-state techniques should be employed.

Stability-Indicating Analytical Method

A stability-indicating method must be able to separate, detect, and quantify the intact API and its degradation products without interference.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability analysis.

-

Methodology: A reverse-phase HPLC method is typically suitable.[12][18][19]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or heptane sulfonic acid) and an organic solvent like acetonitrile is often effective.[12][19]

-

Detection: UV detection is suitable for quantification. A wavelength of around 215 nm or 265 nm can be used.[12][18]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the main degradation products (3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol-d5) from the parent peak is a critical aspect of specificity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Application: LC-MS is indispensable for the identification and structural elucidation of unknown degradation products observed during forced degradation studies. It provides mass information that helps confirm the identity of predicted degradants and characterize novel ones.

Physical and Solid-State Characterization

The physical properties of the powder can change during storage, potentially affecting its handling and performance.

-

Appearance: Visual inspection for changes in color, clarity (of solutions), and physical state (e.g., clumping).

-

X-Ray Powder Diffraction (XRPD): This technique is used to assess the crystallinity of the powder. Changes in the XRPD pattern over time can indicate a polymorphic transformation or a change from a crystalline to an amorphous state (or vice-versa), which can significantly impact stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can be used to determine the melting point and purity of the Trimebutine-d5 powder and to detect any changes in its solid form.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is useful for determining the thermal stability and moisture/solvent content of the powder.

Data Interpretation and Conclusion

The collective data from forced degradation, long-term stability, and physical characterization studies provide a comprehensive stability profile for Trimebutine-d5 powder.

| Stress Condition | Expected Degradation | Primary Degradants |

| Acidic Hydrolysis | Moderate to High | 3,4,5-trimethoxybenzoic acid, 2-(dimethylamino)-2-phenylbutanol-d5 |

| Basic Hydrolysis | High | 3,4,5-trimethoxybenzoic acid, 2-(dimethylamino)-2-phenylbutanol-d5 |

| Oxidation | Low to Moderate | N-Oxide derivatives |

| Thermal (Solid) | Low | Minimal degradation expected at 70°C |

| Photolytic | Moderate | Various photolytic products, potentially N-Oxides |

| Table 2: Summary of Expected Outcomes from Forced Degradation Studies. |

The stability data will be used to establish appropriate storage conditions (e.g., "Store at 2-8°C, protect from light") and to assign a re-test period, which is the time during which the API is expected to remain within its established specifications under the defined storage conditions. For Trimebutine-d5, particular attention should be paid to protection from moisture and light.[9][14][15]

By following the integrated approach outlined in this guide, researchers can ensure the integrity of Trimebutine-d5 as an internal standard, thereby upholding the quality and reliability of their bioanalytical data.

References

-

Trimebutine | C22H29NO5 | CID 5573 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

Quality Guidelines - ICH. International Council for Harmonisation. [Link]

-

Trimebutine - Wikipedia. Wikimedia Foundation. [Link]

-

Studies on the Stability of Trimebutine maleate in Aqueous Solution. YAKHAK HOEJI. [Link]

-

Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

-

Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. PubMed. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

TRIMEBUTINE MALEATE | Moehs Ibérica. Moehs Ibérica. [Link]

-

TRIMEBUTINE BASE | Moehs Ibérica. Moehs Ibérica. [Link]

-

Determination of trimebutine maleate in pharmaceutical formulations by the proposed UV-spectrophotometric methods. ResearchGate. [Link]

-

What is the mechanism of Trimebutine Maleate? Patsnap Synapse. [Link]

-

Scheme 3: The possible reaction products of oxidation of trimebutine maleate. ResearchGate. [Link]

-

Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite. Semantic Scholar. [Link]

-

Determination of Trimebutine and Desmethyl-trimebutine in Human Plasma by HPLC. ResearchGate. [Link]

-

Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. ResearchGate. [Link]

-

Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products. PubMed. [Link]

-

Proposed scheme for preparing the alkali-induced degradation products of trimebutine maleate. ResearchGate. [Link]

-

The protective impact of adapted trimebutine maleate-loaded nanostructured lipid carriers for alleviating the severity of acute colitis. PubMed Central. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Pharmacology & Toxicology. IJPBS. [Link]

-

trimebutine maleate tm: Topics by Science.gov. Science.gov. [Link]

-

Determination of Active Metabolite Desmethyl Trimebutine Levels after a Single Dose of Trimebutine Tablets in Healthy Human Male Volunteers. ResearchGate. [Link]

-

Trimebutine: a state-of-the-art review. ResearchGate. [Link]

-

Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. PubMed. [Link]

-

A novel orally administered trimebutine compound (GIC-1001) is anti-nociceptive and features peripheral opioid agonistic activity and Hydrogen Sulphide-releasing capacity in mice. PubMed. [Link]

Sources

- 1. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimebutine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Studies on the Stability of Trimebutine maleate in Aqueous Solution [yakhak.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. moehs.com [moehs.com]

- 15. moehs.com [moehs.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Decoding the Deuterium Signature: A Technical Guide to the Certificate of Analysis for Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Standard

In the landscape of modern pharmaceutical analysis and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS) are indispensable tools. Trimebutine-d5, a deuterated analog of the gastrointestinal motility modifier Trimebutine, serves as a critical internal standard for bioanalytical studies, ensuring accuracy and precision in quantitation.[1] However, the utility of Trimebutine-d5 is fundamentally dependent on its own quality, which is meticulously documented in its Certificate of Analysis (CoA).

This guide moves beyond a superficial reading of a CoA. As a Senior Application Scientist, the objective here is to dissect the critical quality attributes of Trimebutine-d5, explaining the causality behind each analytical test and specification. We will explore the "why" behind the methodologies, providing a framework for researchers to critically evaluate and confidently utilize this essential reference material. This document is structured to provide a deep understanding of the scientific principles that validate Trimebutine-d5 as a fit-for-purpose analytical standard.

Foundational Identity and Physicochemical Properties

The initial section of any CoA establishes the fundamental identity of the material. For Trimebutine-d5, this is more than just a name; it's a precise chemical descriptor that forms the basis of all subsequent analysis.

| Parameter | Typical Specification | Significance and Scientific Rationale |

| Chemical Name | 2-(dimethylamino)-2-phenyl(3,3,4,4,4-²H₅)butyl 3,4,5-trimethoxybenzoate | This IUPAC name precisely defines the molecular structure, including the specific location of the five deuterium atoms on the butyl chain. This is critical for ensuring the mass shift is in a stable part of the molecule, away from metabolically active sites. |

| CAS Number | 1189928-38-8 | The Chemical Abstracts Service (CAS) number is a unique identifier, ensuring unambiguous identification and traceability of the specific labeled compound across different databases and suppliers. |

| Molecular Formula | C₂₂H₂₄D₅NO₅ | This formula confirms the elemental composition, explicitly denoting the five deuterium (D) atoms. |

| Molecular Weight | 392.50 g/mol | The increased molecular weight compared to the unlabeled Trimebutine (387.47 g/mol ) is a primary consequence of deuteration and is the basis for its distinction in mass spectrometry. |

| Appearance | White to Off-White Solid | A visual inspection provides a simple, yet important, first pass on the general purity and absence of gross contamination or degradation. |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform | Knowledge of solubility is paramount for the practical preparation of stock solutions for analytical use. The choice of solvent should be compatible with the intended analytical method (e.g., HPLC mobile phase). |

The Core of Quality: Purity and Isotopic Integrity

This section delves into the most critical attributes of Trimebutine-d5: its chemical purity and the success of the isotopic labeling. These parameters directly impact its performance as an internal standard.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity ensures that the analytical signal is attributable to the compound of interest and not to impurities.

Specification: ≥98% (by HPLC)